
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S3 and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of thiadiazole and pyrazole moieties. The structural arrangement of the compound includes a benzylthio group linked to a thiadiazole ring, which is known for its diverse biological activities. The presence of the tetrahydrothiophen moiety further enhances its potential efficacy against various pathogens.
Antibacterial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have shown substantial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds in this class have demonstrated effectiveness comparable to established antibiotics like ciprofloxacin and norfloxacin against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | 10 µg/mL |
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Escherichia coli | 25 µg/mL |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic effects of pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as derivative 1c have shown promising results in reducing parasite load in infected mammalian cells and 3D cardiac microtissues. Notably, derivative 2k exhibited significant antiparasitic activity with an IC50 value of 21.71 µM against intracellular amastigotes .
Table 2: Antiparasitic Efficacy of Selected Derivatives
Compound | IC50 (µM) | Effect on Parasite Load |
---|---|---|
Derivative 1c | 21.71 ± 2.94 | High reduction in load |
Derivative 2k | 53.03 ± 4.44 | Moderate reduction |
Cytotoxicity Assessment
The cytotoxic effects of these derivatives were evaluated using mammalian cell lines. The results demonstrated low toxicity across a range of concentrations (up to 500 µM), indicating a favorable safety profile for further development .
Table 3: Cytotoxicity Results
Compound | CC50 (µM) | Cell Line |
---|---|---|
Derivative 1c | >500 | Vero Cells |
Derivative 2k | >500 | HEK293T Cells |
The mechanism by which these compounds exert their biological effects is still under investigation. However, the presence of thiadiazole and pyrazole rings is believed to play a crucial role in their interaction with biological targets such as enzymes or receptors involved in microbial growth and replication.
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S3/c1-13-17(14(2)25(24-13)16-8-9-31(27,28)12-16)10-18(26)21-19-22-23-20(30-19)29-11-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKFWGPVDSWXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.